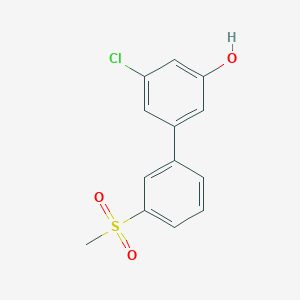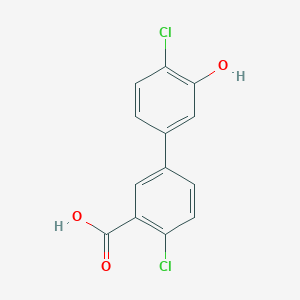
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% (2C5MSPP95) is a phenolic compound commonly used in scientific research. It has been used in a variety of applications, such as synthesis and pharmacological studies, due to its unique chemical structure. In
Mecanismo De Acción
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is a phenolic compound, and its mechanism of action is related to its ability to interact with biomolecules. It has been shown to interact with proteins, enzymes, and other biomolecules, and its interactions with these molecules can affect their activity and function.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been shown to inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory and antioxidant effects, and it has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for a variety of applications. It is also relatively non-toxic, making it safe to handle and store. However, it is important to note that 2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% is not water-soluble and is not compatible with all solvents, so it is important to choose a suitable solvent for the experiment.
Direcciones Futuras
There are several potential future directions for 2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95%. It could be used in the development of new pharmaceuticals, as it has been shown to have inhibitory effects on the growth of certain types of cancer cells. It could also be used in the development of new materials, as its chemical structure makes it suitable for a variety of applications. Additionally, it could be used to study the reactivity of organic molecules and to study the properties of organic materials.
Métodos De Síntesis
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% can be synthesized by a multi-step process involving the reaction of 4-methylsulfonylphenol with chloroacetic acid, followed by a Friedel-Crafts acylation reaction with chlorobenzene. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-methylsulfonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new organic compounds and as a starting material for the synthesis of pharmaceuticals. It has also been used as a probe for studying the reactivity of organic molecules and for studying the properties of organic materials.
Propiedades
IUPAC Name |
2-chloro-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKTMWUIUPVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686138 |
Source


|
| Record name | 4-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylsulfonylphenyl)phenol | |
CAS RN |
1261961-36-7 |
Source


|
| Record name | 4-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)